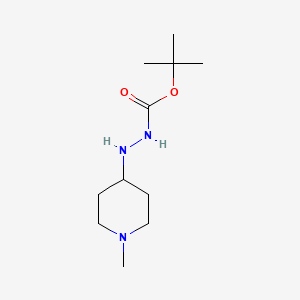

N'-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide typically involves the reaction of 1-methylpiperidine with tert-butyl carbazate under specific conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:

Applications De Recherche Scientifique

N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide is used in various scientific research applications, including:

Mécanisme D'action

The mechanism of action of N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide can be compared with other similar compounds, such as:

N’-(1-Methylpiperidin-4-yl)carbohydrazide: This compound lacks the tert-butoxy group and may have different chemical properties and reactivity.

N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazone: This compound has a similar structure but with a different functional group, leading to variations in its chemical behavior and applications.

N’-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide is unique due to its specific structure, which imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Activité Biologique

N'-(1-Methylpiperidin-4-yl)(tert-butoxy)carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 238.30 g/mol

The structure features a piperidine ring, which is known for its biological activity, particularly in drug design.

Mechanisms of Biological Activity

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The piperidine moiety is often associated with enhanced activity against various pathogens.

- Inhibition of Enzymatic Activity : Compounds containing hydrazide functionalities have been shown to inhibit specific enzymes, which may contribute to their therapeutic effects. For instance, hydrazone derivatives have demonstrated inhibitory action against certain cancer cell lines.

- Cytotoxic Effects : The compound's cytotoxicity has been evaluated in vitro, showing potential against various cancer cell lines. The mechanism involves inducing apoptosis in malignant cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits specific kinases |

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC values ranging from 5 to 15 µM across different cell types. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of similar compounds. This compound demonstrated effective inhibition against several strains of bacteria, with minimum inhibitory concentrations (MICs) reported between 2 and 8 µg/mL.

Propriétés

IUPAC Name |

tert-butyl N-[(1-methylpiperidin-4-yl)amino]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-12-9-5-7-14(4)8-6-9/h9,12H,5-8H2,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGXBEWHGLYADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.